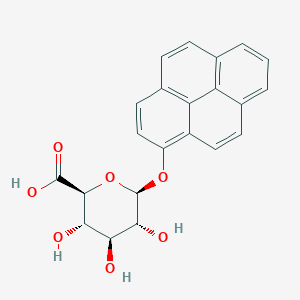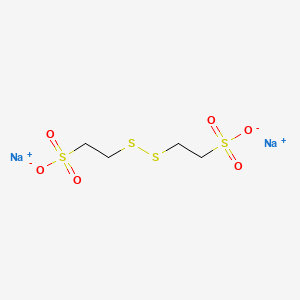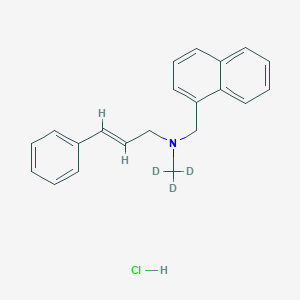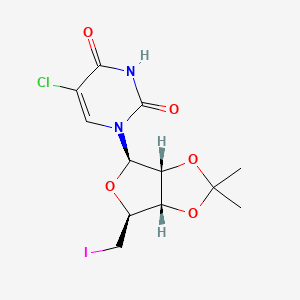
C2 1-磷酸神经酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
C2 Ceramide-1-phosphate is a bioactive sphingolipid that plays a significant role in various cellular processes. It is a derivative of ceramide, where a phosphate group is attached to the first carbon of the ceramide molecule. This compound is known for its involvement in cell signaling, inflammation, and cell survival mechanisms .
科学研究应用
C2 Ceramide-1-phosphate has a wide range of scientific research applications:
Chemistry: Used as a model compound to study sphingolipid metabolism and signaling pathways.
Biology: Investigated for its role in cell proliferation, apoptosis, and differentiation.
Medicine: Explored for its potential in treating inflammatory diseases, cancer, and neurodegenerative disorders.
Industry: Utilized in the development of drug delivery systems and as a component in cosmetic formulations
作用机制
- Role : It has dual actions: promoting cell survival as an intracellular second messenger and stimulating cell migration as an extracellular receptor agonist .
- Intracellular Action : C1P promotes cell survival by inhibiting apoptosis. It blocks DNA fragmentation and the caspase-9/caspase-3 pathway, thus preventing programmed cell death .
- Extracellular Action : C1P stimulates cell migration through specific plasma membrane receptors coupled to Gi proteins .
- C1P is generated by phosphorylation of ceramide via ceramide kinase (CerK). It regulates cell proliferation and apoptosis .
- C1P is a potent pro-inflammatory agent, impacting inflammatory responses .
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
生化分析
Biochemical Properties
N-acetylsphingosine 1-phosphate interacts with various enzymes, proteins, and other biomolecules. It is a product of the metabolism of sphingolipids, which are essential components of cell membranes . It is also involved in the aggregation and toxicity of metal-free and metal-treated amyloid-β, a pathological component in Alzheimer’s disease-affected brains .
Cellular Effects
N-acetylsphingosine 1-phosphate has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It is known to interact with both amyloid-β and metal ions, affecting the aggregation of metal-free amyloid-β and metal–amyloid-β .
Molecular Mechanism
At the molecular level, N-acetylsphingosine 1-phosphate exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is capable of interacting with both amyloid-β and metal ions, consequently affecting the aggregation of metal-free amyloid-β and metal–amyloid-β .
Metabolic Pathways
N-acetylsphingosine 1-phosphate is involved in the metabolic pathways of sphingolipids It interacts with various enzymes or cofactors in these pathways
准备方法
Synthetic Routes and Reaction Conditions
C2 Ceramide-1-phosphate can be synthesized through the phosphorylation of ceramide using ceramide kinase. The reaction typically involves the use of adenosine triphosphate (ATP) as a phosphate donor. The reaction conditions often require the presence of calcium ions (Ca²⁺) to activate the ceramide kinase enzyme .
Industrial Production Methods
Industrial production of C2 Ceramide-1-phosphate involves the large-scale synthesis of ceramide followed by its phosphorylation. The process is optimized to ensure high yield and purity of the final product. The ceramide is first synthesized through the condensation of serine and palmitoyl-CoA, followed by N-acylation and desaturation steps. The ceramide is then phosphorylated using ceramide kinase in the presence of ATP and Ca²⁺ .
化学反应分析
Types of Reactions
C2 Ceramide-1-phosphate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form ceramide-1-phosphate derivatives.
Reduction: Reduction reactions can convert ceramide-1-phosphate back to ceramide.
Substitution: Substitution reactions can modify the phosphate group or the fatty acid chain of the ceramide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Oxidized ceramide-1-phosphate derivatives.
Reduction: Ceramide.
Substitution: Modified ceramide-1-phosphate with different fatty acid chains or phosphate groups.
相似化合物的比较
Similar Compounds
Ceramide: A precursor of ceramide-1-phosphate, involved in cell cycle arrest and apoptosis.
Sphingosine-1-phosphate: Another bioactive sphingolipid with roles in cell migration and survival.
Phosphatidic Acid: A phospholipid involved in membrane biogenesis and signaling.
Uniqueness
C2 Ceramide-1-phosphate is unique due to its dual role in promoting cell survival and modulating inflammatory responses. Unlike ceramide, which induces apoptosis, C2 Ceramide-1-phosphate has prosurvival properties. Additionally, it has a specific interaction with cytosolic phospholipase A2, distinguishing it from other sphingolipids .
属性
IUPAC Name |
[(E,2S,3R)-2-acetamido-3-hydroxyoctadec-4-enyl] dihydrogen phosphate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H40NO6P/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20(23)19(21-18(2)22)17-27-28(24,25)26/h15-16,19-20,23H,3-14,17H2,1-2H3,(H,21,22)(H2,24,25,26)/b16-15+/t19-,20+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWPZKJVGDYNEAW-QUDYQQOWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(COP(=O)(O)O)NC(=O)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/[C@H]([C@H](COP(=O)(O)O)NC(=O)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H40NO6P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is known about the presence and levels of C2-ceramide 1-phosphate in mammalian tissues?
A: While C2-ceramide is a commonly used analog in ceramide research, its phosphorylated form, C2-ceramide 1-phosphate, has been less extensively studied. Research has confirmed the presence of C2-ceramide in mammalian tissues, specifically in the brain (±10 pmol/g) and liver (±25 pmol/g) of mice []. These levels were significantly lower (approximately 5000-fold) compared to the predominant long-chain ceramide species []. Although the study didn't directly quantify C2-ceramide 1-phosphate levels, it demonstrated that human ceramide kinase (HsCERK) effectively phosphorylates C2-ceramide []. This finding suggests that C2-ceramide 1-phosphate can be generated in vivo and may play a role in cellular processes.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Cyano-3,4-dihydro-2,2-dimethyl-trans-4-(1-pyrrolidinyl)-2H-benzo-[b]-pyrano-3-ol](/img/structure/B1140275.png)
![6-Cyano-trans-3-bromo-3,4-dihydro-2,2-dimethyl-2H-benzo-[b]-pyran-4-ol](/img/structure/B1140276.png)
![(6-{2-[3-(4-Phenylcarbamoyl)-5-(4-fluoro-phenyl)-2-isopropyl-4-phenyl-d5-pyrrol-1-yl]-ethyl}-2,2-dimethyl-[1,3]-dioxane-4-yl)-acetic Acid, tert-Butyl Ester](/img/structure/B1140277.png)
![Ethanone, 1-(2-methyl-2-azabicyclo[2.2.1]hept-5-en-3-yl)-, exo- (9CI)](/img/new.no-structure.jpg)
![6-[(1E,3E)-4-(4-Methoxy-2,3,6-trimethylphenyl)-2-methyl-1,3-butadien-1-yl]-4-methyl-2H-pyran-2-one](/img/structure/B1140281.png)




![methyl (3R,5S)-7-[4-(4-fluorophenyl)-5-(hydroxymethyl)-2,6-di(propan-2-yl)pyridin-3-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B1140289.png)
![methyl (3R,5S)-7-[5-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-(4-fluorophenyl)-2,6-di(propan-2-yl)pyridin-3-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B1140290.png)

